![molecular formula C22H21F2N3O B10834210 1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B10834210.png)
1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]urea
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Overview
Description
PMID25666693-Compound-11: is a selective inhibitor of δ-secretase, a type of enzyme involved in various biological processes. This compound has shown significant potential in scientific research due to its ability to interact with δ-secretase’s active and allosteric sites, making it a valuable tool in studying enzyme inhibition and related pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-11 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of PMID25666693-Compound-11 may involve large-scale synthesis using similar routes as in laboratory settings but with adjustments to accommodate higher volumes. Techniques such as crystallization and purification are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: PMID25666693-Compound-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
PMID25666693-Compound-11 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of δ-secretase in biological processes.
Medicine: Potential therapeutic applications in treating diseases related to δ-secretase activity.
Industry: Used in the development of new pharmaceuticals and biochemical assays
Mechanism of Action
The mechanism of action of PMID25666693-Compound-11 involves its interaction with δ-secretase. The compound binds to both the active site and allosteric sites of the enzyme, inhibiting its activity. This inhibition affects various downstream pathways, leading to changes in cellular processes. The molecular targets include specific amino acid residues within the enzyme’s active site .
Comparison with Similar Compounds
- DAPT
- RO4929097
- DBZ (Dibenzazepine)
- LY411575
- Avagacestat (BMS-708163)
- MK-0752
- Semagacestat (LY450139)
- Nirogacestat (PF-03084014)
- MDL-28170
- L-685,458 .
Uniqueness: PMID25666693-Compound-11 is unique due to its high selectivity and low toxicity. Unlike some other inhibitors, it interacts with both the active and allosteric sites of δ-secretase, providing a more comprehensive inhibition profile. This dual interaction makes it a valuable tool for detailed studies of enzyme function and inhibition .
Properties
Molecular Formula |
C22H21F2N3O |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]urea |
InChI |
InChI=1S/C22H21F2N3O/c1-13-10-18-15(12-25-13)7-9-20(24)21(18)27-22(28)26-16-8-6-14(11-16)17-4-2-3-5-19(17)23/h2-5,7,9-10,12,14,16H,6,8,11H2,1H3,(H2,26,27,28)/t14-,16-/m1/s1 |
InChI Key |
PJVXUKARZNCIRA-GDBMZVCRSA-N |
Isomeric SMILES |
CC1=CC2=C(C=CC(=C2NC(=O)N[C@@H]3CC[C@H](C3)C4=CC=CC=C4F)F)C=N1 |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2NC(=O)NC3CCC(C3)C4=CC=CC=C4F)F)C=N1 |
Origin of Product |
United States |
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